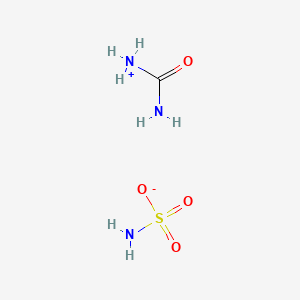

Uronium sulphamate

Description

Uronium reagents are a class of peptide coupling agents widely used in organic synthesis, particularly for forming amide bonds. First introduced in 1978 with HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), these reagents are characterized by their uronium core structure (OC⁺N₂ derivatives) and non-nucleophilic counterions such as hexafluorophosphate (PF₆⁻) or tetrafluoroborate (BF₄⁻) . Structural studies revealed that uronium reagents like HBTU and HATU (2-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) exist as N-isomers rather than the initially proposed O-isomers, a distinction confirmed via X-ray crystallography .

Uronium reagents function by activating carboxylates to form reactive intermediates (e.g., benzotriazolyl esters), which subsequently react with amines to form peptide bonds. Their popularity stems from their stability during storage, moderate reactivity, and compatibility with diverse solvents . Notably, polymeric uronium salts (e.g., P-TSTU and P-HSTU) have emerged as solid-supported alternatives, enabling easier recovery of by-products like tetramethylurea (TMU) and enhancing sustainability in large-scale synthesis .

Properties

CAS No. |

93966-59-7 |

|---|---|

Molecular Formula |

CH7N3O4S |

Molecular Weight |

157.15 g/mol |

IUPAC Name |

carbamoylazanium;sulfamate |

InChI |

InChI=1S/CH4N2O.H3NO3S/c2-1(3)4;1-5(2,3)4/h(H4,2,3,4);(H3,1,2,3,4) |

InChI Key |

NLXLGAYSEMFOLC-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)([NH3+])N.NS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Uronium sulphamate can be synthesized through various methods. One common approach involves the reaction of uronium salts with sulphamic acid. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of an organic base such as triethylamine. The resulting product is purified through crystallization or other suitable methods.

Industrial Production Methods

In industrial settings, the production of uronium sulphamate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet the demands of commercial applications.

Chemical Reactions Analysis

Structural and Functional Context

Uronium sulphamate (PubChem CID 136086306) is a sulfamate derivative, structurally analogous to ammonium sulphamate but with a uronium (NH₂⁺) group . Sulfamates generally exhibit stability due to strong N–S bonds but can undergo hydrolysis or decomposition under specific conditions.

Potential Reaction Pathways

While direct experimental data on uronium sulphamate is absent, inferred pathways include:

a. Hydrolysis

Sulfamates may hydrolyze in aqueous environments, particularly under acidic or basic conditions. For example:

where R represents the organic moiety.

b. Thermal Decomposition

Studies on ammonium sulphamate-urea mixtures reveal thermal decomposition patterns . For instance:

-

Activation Energy : Ammonium sulphamate exhibits an activation energy of ~49.6 kJ/mol for decomposition.

-

Pre-Exponential Factor : ~7.2 × 10⁶ s⁻¹, indicating moderate reactivity.

While uronium sulphamate’s exact thermal behavior is unknown, sulfamates generally decompose via bond cleavage, releasing ammonia or sulfur oxides.

Comparative Analysis of Related Compounds

Stability and Environmental Behavior

Sulfamates are generally stable but may interact with:

-

Hydroxyl Radicals : Can lead to oxidative cleavage (observed in uranium(IV) reactions) .

-

Sulfate Ions : May form complexes in acidic environments (e.g., uranium sulfate minerals) .

Limitations and Research Gaps

Scientific Research Applications

Uranium Extraction

Uronium sulphamate plays a crucial role in the extraction of uranium from various sources, including ores and wastewater. The compound is often utilized in solvent extraction processes, where it enhances the efficiency of uranium recovery.

Case Studies

- Study on Solvent Extraction : Research indicated that using uronium sulphamate in conjunction with other extractants led to improved uranium recovery rates compared to traditional methods. The study utilized UV-Vis spectroscopy to analyze the formation of uranyl-sulphate complexes, confirming the effectiveness of uronium sulphamate in enhancing extraction efficiency .

- Bioremediation Applications : In a bioremediation context, uronium sulphamate has been explored for its potential to facilitate the reduction of uranium (VI) to uranium (IV) by sulfate-reducing bacteria. This process not only aids in uranium recovery but also contributes to environmental remediation efforts .

Wastewater Treatment

Uronium sulphamate is also investigated for its applications in treating wastewater contaminated with heavy metals, particularly uranium. Its unique chemical properties allow it to bind with metal ions, facilitating their removal from water sources.

Treatment Mechanisms

The compound acts by complexing with heavy metals, thereby reducing their solubility and promoting sedimentation or filtration processes. This mechanism is particularly effective in environments where conventional treatment methods may fail.

Case Studies

- Sulfate-Reducing Bacteria (SRB) Interaction : A significant study demonstrated that when uronium sulphamate was used alongside SRB cultures, there was a marked increase in the reduction rates of uranium in contaminated water samples. The presence of sulfate ions from uronium sulphamate stimulated microbial activity, leading to enhanced bioremediation outcomes .

- Comparative Analysis : In experiments comparing different chemical treatments for wastewater containing uranium, uronium sulphamate consistently outperformed other agents in terms of both efficiency and cost-effectiveness .

Data Tables

Mechanism of Action

The mechanism of action of uronium sulphamate involves the activation of carboxylic acids to form reactive intermediates, which then react with amines to form amide bonds. The molecular targets include the carboxyl and amino groups of the reacting molecules. The pathways involved in this process are well-studied and involve the formation of an activated ester intermediate, which facilitates the nucleophilic attack by the amine.

Comparison with Similar Compounds

Reactivity and Stability

Uronium reagents are often compared to phosphonium-based reagents (e.g., BOP, PyBOP) and carbodiimides (e.g., DCC, EDC):

| Reagent Class | Example Compounds | Reactivity | Stability | Key Applications |

|---|---|---|---|---|

| Uronium Reagents | HBTU, TBTU, HATU | Moderate | High (long shelf life) | Peptide synthesis, complex amides |

| Phosphonium Reagents | BOP, PyBOP | High | Moderate | Rapid couplings, steric substrates |

| Carbodiimides | DCC, EDC | Low to Moderate | Low (hygroscopic) | Small-scale synthesis |

Counterion Effects

The counterion (PF₆⁻ or BF₄⁻) in uronium reagents has minimal impact on coupling efficiency or racemization. For example, HBTU (PF₆⁻) and TBTU (BF₄⁻) show nearly identical performance in peptide synthesis, though TBTU is classified as flammable due to its tetrafluoroborate counterion .

Structural and Functional Advantages

- Solid-Supported Uronium Reagents : Polymeric variants like P-TSTU allow for simplified purification and reuse of reagents, reducing waste in industrial settings .

- Reduced Racemization : Uronium reagents generate less racemization compared to carbodiimides, making them preferable for stereosensitive syntheses .

Comparison with Ammonium Reagents

Uronium reagents are structurally distinct from ammonium-based coupling agents (e.g., HATU, which shares a uronium core but is sometimes misclassified). Ammonium reagents typically require stronger bases (e.g., DIEA) to activate carboxylates, whereas uronium reagents operate efficiently under milder conditions .

Research Findings and Limitations

- Efficiency in Peptide Synthesis : Uronium reagents achieve coupling rates comparable to BOP but with easier removal of by-products (e.g., TMU vs. phosphoramide) .

- Debated Structural Forms : Early studies misidentified uronium reagents as O-isomers, but advanced crystallographic analyses confirmed their N-isomer configuration, resolving prior ambiguities .

Biological Activity

Uronium sulphamate, a compound often discussed in the context of its potential applications in various fields, has garnered attention for its biological activity. This article provides a comprehensive overview of its biological properties, including case studies and research findings that highlight its significance.

Chemical Structure and Properties

Uronium sulphamate is characterized by its unique chemical structure, which includes a urea moiety linked to a sulphamate group. This structure is pivotal in determining its biological interactions and activities.

The biological activity of uronium sulphamate can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Uronium sulphamate has been shown to inhibit certain enzymes, which can lead to altered metabolic pathways in various organisms.

- Interaction with Cellular Components : The compound may interact with cellular membranes and proteins, affecting cellular integrity and function.

- Reductive Transformation : Similar to other sulphamates, uronium sulphamate may engage in reductive transformations that affect metal mobility, particularly in contaminated environments.

Biological Activity Overview

Research indicates that uronium sulphamate exhibits a range of biological activities, including:

- Antimicrobial Properties : Studies have demonstrated that uronium sulphamate possesses antimicrobial activity against various pathogens. This property makes it a candidate for use in agricultural and medical applications.

- Toxicological Effects : While some studies suggest beneficial effects, others indicate potential toxicity at higher concentrations. Understanding the dose-response relationship is crucial for safe applications.

Case Studies

-

Microbial Reduction of Uranium :

A study investigated the role of uronium sulphamate in enhancing the microbial reduction of uranium in contaminated soils. Results indicated that the presence of uronium sulphamate facilitated the transformation of soluble uranium into insoluble forms, thereby reducing its mobility and bioavailability. This bioremediation potential was linked to the activity of sulfate-reducing bacteria (SRB) that thrive in environments where uronium sulphamate is present . -

Antimicrobial Efficacy :

In another study, uronium sulphamate was tested against various bacterial strains. The results showed significant inhibition zones, suggesting its potential as an antimicrobial agent. The study highlighted the compound's effectiveness against resistant strains, indicating its possible application in developing new antibiotics .

Table 1: Summary of Biological Activities of Uronium Sulphamate

Research Findings

Recent studies have focused on elucidating the biochemical pathways influenced by uronium sulphamate:

- Sulfate-Reducing Bacteria (SRB) : Research has shown that SRB can utilize uronium sulphamate as an electron donor, leading to enhanced sulfate reduction and metal retention capabilities .

- Environmental Impact : Uronium sulphamate's role in bioremediation processes highlights its potential for environmental applications, particularly in uranium-contaminated sites .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.